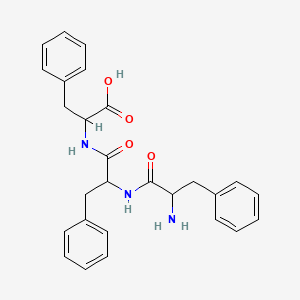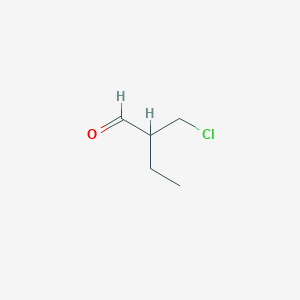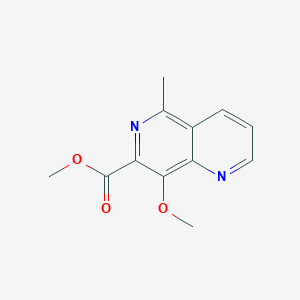
Methyl 8-methoxy-5-methyl-1,6-naphthyridine-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-methoxy-5-methyl-1,6-naphthyridine-7-carboxylate is a chemical compound belonging to the class of naphthyridines, which are heterocyclic aromatic organic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-methoxy-5-methyl-1,6-naphthyridine-7-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable pyridine derivative with a methoxy group and a carboxylate group can lead to the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 8-methoxy-5-methyl-1,6-naphthyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxyl group.
Reduction: Reduction of the carboxyl group to an alcohol.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: this compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: The reduction of the carboxyl group can yield the corresponding alcohol derivative.
Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for various coupling reactions and functional group transformations.
Biology: Methyl 8-methoxy-5-methyl-1,6-naphthyridine-7-carboxylate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: The compound and its derivatives are being explored for their therapeutic potential. Research has indicated that they may have applications in treating various diseases, such as cancer and infectious diseases.
Industry: In the material science industry, this compound can be used in the development of new materials with specific properties. Its derivatives may find applications in the production of advanced polymers and coatings.
Mécanisme D'action
The mechanism by which Methyl 8-methoxy-5-methyl-1,6-naphthyridine-7-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic outcomes. The exact mechanism may vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
Methyl 8-methoxy-5-methyl-1,6-naphthyridine-7-carboxylate: is structurally similar to other naphthyridine derivatives, such as this compound and this compound.
Uniqueness: What sets this compound apart from its counterparts is its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C12H12N2O3 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
methyl 8-methoxy-5-methyl-1,6-naphthyridine-7-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-7-8-5-4-6-13-9(8)11(16-2)10(14-7)12(15)17-3/h4-6H,1-3H3 |
Clé InChI |
LPKPSUNOOLMRNT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC=NC2=C(C(=N1)C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Butanoyl(methyl)amino]acetic acid](/img/structure/B15356395.png)
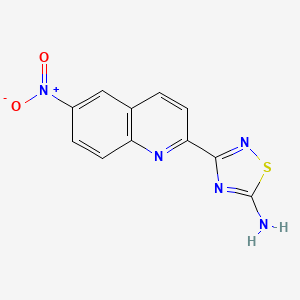

![6-methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B15356404.png)
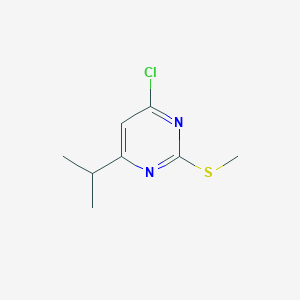
![4-[Bis(2-methylpropyl)amino]-2-methylbenzaldehyde](/img/structure/B15356420.png)
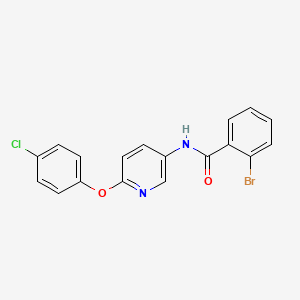

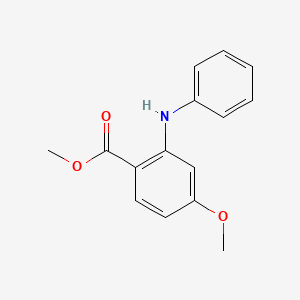
![Methyl [2-(1-benzothien-2-yl)phenyl]acetate](/img/structure/B15356448.png)
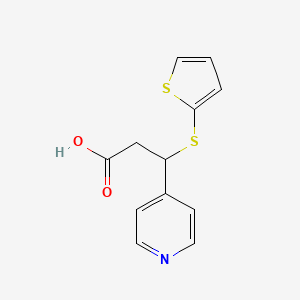
![2-(4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B15356458.png)
